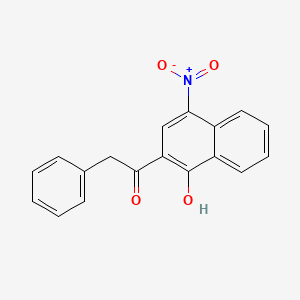
1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone is a compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a nitro group, and a phenylethanone moiety, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone typically involves the Kröhnke pyridine synthesis method . This method allows for the preparation of a series of 4,6-diaryl-2-(1-hydroxy-4-nitronaphthalen-2-yl)pyridines. The reaction conditions often include the use of trifluoroacetic acid in dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its unique photophysical properties.
Mecanismo De Acción
The compound exerts its effects primarily through excited-state intramolecular proton transfer (ESIPT) mechanisms . This process involves the transfer of a proton within the molecule upon excitation, leading to unique fluorescence properties. The molecular targets and pathways involved include interactions with various biological macromolecules, which can be exploited for imaging and diagnostic purposes .
Comparación Con Compuestos Similares
- 1-(1,4,5-Triphenyl-1H-imidazo-2-yl)phenol
- 3-(1,4,5-Triphenyl-1H-imidazol-2-yl)naphthalen-2-ol
- 3-(1-Phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-naphthalen-2-ol
- 3-(4,5-Diphenyloxazol-2-yl)-naphthalen-2-ol
Uniqueness: 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone stands out due to its specific combination of functional groups, which confer unique photophysical properties. This makes it particularly useful in applications requiring precise fluorescence characteristics, such as in the development of advanced imaging agents .
Propiedades
Fórmula molecular |
C18H13NO4 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
1-(1-hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C18H13NO4/c20-17(10-12-6-2-1-3-7-12)15-11-16(19(22)23)13-8-4-5-9-14(13)18(15)21/h1-9,11,21H,10H2 |
Clave InChI |
JNKRPQPMJYKCNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C2=C(C3=CC=CC=C3C(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


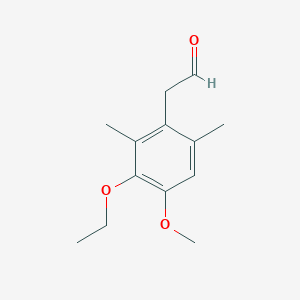
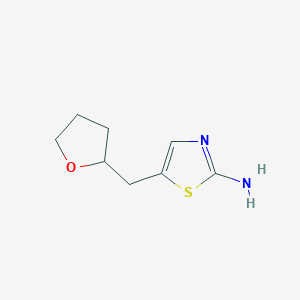
![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)
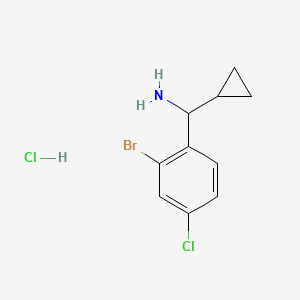
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
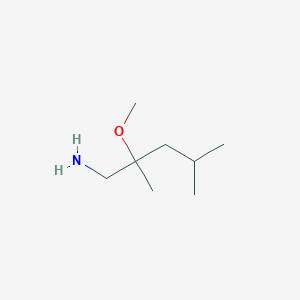

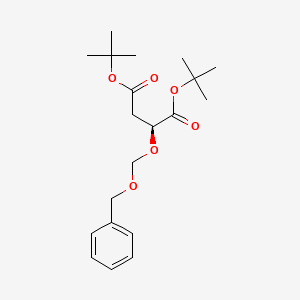
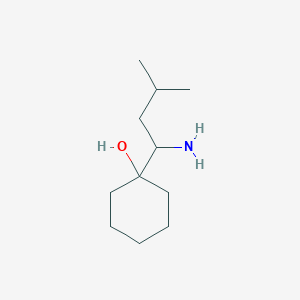
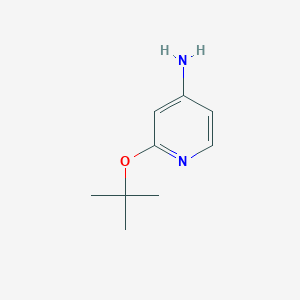
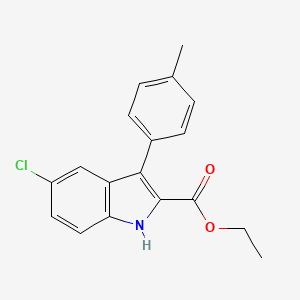

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
